molecular formula C17H20N4O3 B5709477 1-[(1-methyl-1H-pyrrol-2-yl)methyl]-4-(4-nitrobenzoyl)piperazine

1-[(1-methyl-1H-pyrrol-2-yl)methyl]-4-(4-nitrobenzoyl)piperazine

Cat. No. B5709477
M. Wt: 328.4 g/mol
InChI Key: GSTXZBGLJXMHDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(1-methyl-1H-pyrrol-2-yl)methyl]-4-(4-nitrobenzoyl)piperazine is a compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a piperazine derivative that has been synthesized using specific methods to ensure its purity and efficacy. In

Scientific Research Applications

The compound 1-[(1-methyl-1H-pyrrol-2-yl)methyl]-4-(4-nitrobenzoyl)piperazine has various potential applications in scientific research. One of the main areas of application is in the field of medicinal chemistry. This compound has shown promising results in the development of new drugs for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Additionally, this compound has also been used in the development of new antimicrobial agents.

Mechanism of Action

The mechanism of action of 1-[(1-methyl-1H-pyrrol-2-yl)methyl]-4-(4-nitrobenzoyl)piperazine is not fully understood. However, it has been suggested that this compound may act by inhibiting specific enzymes or proteins involved in disease progression. For example, in cancer treatment, this compound may inhibit the activity of specific enzymes involved in cell proliferation, thus preventing the growth and spread of cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are still being studied. However, preliminary studies have shown that this compound may have antioxidant and anti-inflammatory properties. Additionally, this compound has also been shown to have potential neuroprotective effects, which may be useful in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-[(1-methyl-1H-pyrrol-2-yl)methyl]-4-(4-nitrobenzoyl)piperazine in lab experiments is its high purity and efficacy. This compound has been synthesized using specific methods to ensure its quality, which makes it ideal for use in various scientific research applications. However, one of the main limitations of using this compound is its limited availability and high cost, which may make it difficult for some researchers to access.

Future Directions

There are several future directions for the research and development of 1-[(1-methyl-1H-pyrrol-2-yl)methyl]-4-(4-nitrobenzoyl)piperazine. One of the main areas of focus is in the development of new drugs for the treatment of various diseases. Additionally, further studies are needed to fully understand the mechanism of action and biochemical and physiological effects of this compound. Moreover, future studies may also explore the potential use of this compound in other fields, such as materials science and nanotechnology.

Synthesis Methods

The synthesis of 1-[(1-methyl-1H-pyrrol-2-yl)methyl]-4-(4-nitrobenzoyl)piperazine involves a series of steps that ensure its purity and efficacy. The first step involves the reaction of 1-methyl-1H-pyrrole-2-carbaldehyde with piperazine in the presence of a catalytic amount of acetic acid. This reaction results in the formation of 1-[(1-methyl-1H-pyrrol-2-yl)methyl]piperazine. The second step involves the reaction of 4-nitrobenzoyl chloride with the intermediate product obtained from the first step. This reaction results in the formation of this compound.

properties

IUPAC Name

[4-[(1-methylpyrrol-2-yl)methyl]piperazin-1-yl]-(4-nitrophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O3/c1-18-8-2-3-16(18)13-19-9-11-20(12-10-19)17(22)14-4-6-15(7-5-14)21(23)24/h2-8H,9-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSTXZBGLJXMHDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1CN2CCN(CC2)C(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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